molecular formula C6H11O3- B8486720 Ethyl-hydroxybutyrate

Ethyl-hydroxybutyrate

Cat. No. B8486720
M. Wt: 131.15 g/mol
InChI Key: LXVSANCQXSSLPA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933404B2

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Sn](=[O:10])CCCC)CCC.C1(C[C:18]2[CH:23]=CC=CC=2)C=CC=CC=1.C([C:26](O)([CH2:30][CH3:31])[C:27]([O-:29])=[O:28])C>C(O)C>[CH2:23]([O:29][C:27](=[O:28])[CH2:26][CH:30]([OH:10])[CH3:31])[CH3:18]

Inputs

Step One
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.5 mg
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06933404B2

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Sn](=[O:10])CCCC)CCC.C1(C[C:18]2[CH:23]=CC=CC=2)C=CC=CC=1.C([C:26](O)([CH2:30][CH3:31])[C:27]([O-:29])=[O:28])C>C(O)C>[CH2:23]([O:29][C:27](=[O:28])[CH2:26][CH:30]([OH:10])[CH3:31])[CH3:18]

Inputs

Step One
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.5 mg
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06933404B2

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Sn](=[O:10])CCCC)CCC.C1(C[C:18]2[CH:23]=CC=CC=2)C=CC=CC=1.C([C:26](O)([CH2:30][CH3:31])[C:27]([O-:29])=[O:28])C>C(O)C>[CH2:23]([O:29][C:27](=[O:28])[CH2:26][CH:30]([OH:10])[CH3:31])[CH3:18]

Inputs

Step One
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.5 mg
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06933404B2

Procedure details

Ethyl-3-hydroxybutyrate was prepared from a PHA (poly 3-hydroxybutyrate) as follows. A solution of 1.0 g of poly 3-hydroxybutyrate (94% purity) in 4.0 ml of absolute ethanol was prepared in a glass pressure bottle. The PHA was derived from biomass. 10.5 mg of di-butyl tin oxide and 0.5 ml of diphenylmethane were added as a catalyst and as an internal gas chromatographic standard, respectively. The mixture was heated to 180° C. with magnetic stirring. After 2.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 77.8%, and after 4.0 hours the percent yield of ethyl-hydroxybutyrate from the PHA was 92%.
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.5 mg
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Sn](=[O:10])CCCC)CCC.C1(C[C:18]2[CH:23]=CC=CC=2)C=CC=CC=1.C([C:26](O)([CH2:30][CH3:31])[C:27]([O-:29])=[O:28])C>C(O)C>[CH2:23]([O:29][C:27](=[O:28])[CH2:26][CH:30]([OH:10])[CH3:31])[CH3:18]

Inputs

Step One
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.5 mg
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)[O-])(CC)O
Name
PHA
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(C)O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.